Sulfachlorpyrazine

Descripción general

Descripción

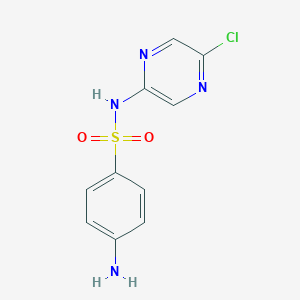

Sulfachlorpyrazine is a sulfonamide antimicrobial compound primarily used in veterinary medicine. It is effective against a variety of bacterial infections and is particularly used for treating coccidiosis in poultry. The compound contains a 5-chloropyrazin-2-yl moiety linked to the amide nitrogen, which is a characteristic feature of its structure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sulfachlorpyrazine typically involves the reaction of sulfanilamide sodium salt with 2,6-dichloropyrazine in a water-insoluble organic solvent. The reaction is carried out under controlled temperature conditions, leading to a condensation reaction. The product is then extracted with water, and the pH of the aqueous layer is adjusted using an acid to crystallize and precipitate sulfanilamide chloropyrazine. This intermediate is further reacted with sodium hydroxide solution to produce this compound sodium .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves steps of condensation, cooling, and crystallization, with the unreacted raw materials being recovered and reused. This method is advantageous due to its high yield, minimal waste, and simplicity, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Sulfachlorpyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

Treatment of Coccidiosis

SPZ has been extensively used to combat coccidiosis, a parasitic disease caused by Eimeria species that affects poultry. Research indicates that SPZ demonstrates significant efficacy against coccidial infections in chickens. A study highlighted that administering SPZ at 375 ppm in feed resulted in superior anticoccidial activity compared to other sulfonamides like sulfadimethoxine .

Efficacy Against Toxoplasmosis

Recent studies have identified SPZ as a promising therapeutic option for treating Toxoplasma gondii infections in animals. In an acute murine model, SPZ was administered at a dosage of 250 mg/kg body weight twice daily for five days, leading to a significant reduction in parasite burden and improved survival rates compared to control groups treated with other sulfonamides .

Residue Depletion Studies

Understanding the pharmacokinetics of SPZ is crucial for ensuring food safety in edible tissues from treated animals. A study investigated the residue depletion profile of SPZ in broiler chickens after oral administration at a dose of 50 mg/kg. The findings indicated that SPZ residues decreased significantly over time, making it essential to establish withdrawal periods before slaughter to ensure consumer safety .

Analytical Methods for Detection

A validated ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method has been developed for determining SPZ levels in chicken plasma. This method provides accurate quantification and is critical for pharmacokinetic studies, ensuring compliance with food safety regulations .

Ultrastructural Effects on Parasites

The mechanism by which SPZ exerts its effects on parasites has been studied using electron microscopy. Research demonstrated that SPZ treatment resulted in significant ultrastructural changes in Toxoplasma gondii tachyzoites, including damage to cell membranes and organelles, indicating its potential mode of action through inhibition of energy metabolism and induction of apoptosis .

Comparative Analysis with Other Sulfonamides

A comparative study evaluated the efficacy of various sulfonamides against Toxoplasma gondii. The results showed that SPZ was as effective as sulfadiazine-sodium (SD) but offered advantages such as lower toxicity and better survival rates among treated mice .

| Drug | Dosage (mg/kg) | Survival Rate (%) | Time to Death (days) |

|---|---|---|---|

| This compound | 250 | 40 | Significantly delayed |

| Sulfadiazine | 250 | 30 | Shorter than SPZ |

Conclusion and Future Directions

This compound exhibits broad applications in veterinary medicine, particularly for treating coccidiosis and toxoplasmosis in livestock. Its effectiveness, coupled with ongoing research into its mechanisms of action and pharmacokinetics, positions it as a valuable tool in animal health management. Future studies should focus on optimizing dosing regimens and exploring its potential applications across different animal species.

Mecanismo De Acción

Sulfachlorpyrazine exerts its antimicrobial effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and replication. By competitively inhibiting this enzyme, this compound prevents the formation of folic acid, leading to the inhibition of bacterial growth and eventual cell death .

Comparación Con Compuestos Similares

Sulfachlorpyrazine is part of the sulfonamide class of antibiotics, which includes several similar compounds:

Sulfachlorpyridazine: Similar in structure and used for urinary tract infections and in veterinary medicine.

Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

Sulfadiazine: Used for treating toxoplasmosis and other bacterial infections.

Uniqueness: this compound is unique due to its specific application in veterinary medicine, particularly for treating coccidiosis in poultry. Its structural features, such as the 5-chloropyrazin-2-yl moiety, also distinguish it from other sulfonamides .

Actividad Biológica

Sulfachlorpyrazine is a sulfonamide antimicrobial agent primarily used in veterinary medicine, particularly in poultry and rabbit farming. It exhibits broad-spectrum activity against various bacterial and protozoan infections, making it a valuable tool for managing coccidiosis and other infectious diseases in livestock. This article explores the biological activity of this compound, including its pharmacokinetics, efficacy in treating infections, and case studies demonstrating its application in veterinary practice.

Pharmacokinetics

This compound is absorbed quickly in the gastrointestinal tract and distributed to various body tissues. Its binding to plasma proteins can range from 15% to 90%, with higher binding levels correlating to a longer half-life. For instance, studies have shown that this compound has a bioavailability of approximately 49.93% when administered orally to broiler chickens . The drug's persistence in tissues raises concerns regarding residue levels in edible products, leading to established Maximum Residue Limits (MRL) by regulatory agencies.

Efficacy Against Coccidiosis

This compound has proven effective against coccidiosis in various animal models. A controlled laboratory trial involving rabbits demonstrated that this compound significantly reduced oocyst counts of Eimeria species, indicating its efficacy as an anticoccidial agent. In this study, oocyst counts decreased from 149.00±110.39 x 10^4 to 3.31±0.86 x 10^4 per gram of feces after treatment .

Table 1: Efficacy of this compound Against Coccidiosis

| Study Type | Initial Oocyst Count (opg) | Final Oocyst Count (opg) | Treatment Duration |

|---|---|---|---|

| Laboratory Trial | 149.00±110.39 | 3.31±0.86 | 7 days |

| Field Trial | 280.33±44.67 | 0.44±0.14 | Varies |

Case Studies

- Broiler Chickens : In a study involving broiler chickens treated with this compound, researchers found that the drug effectively prevented and treated coccidiosis, with significant reductions in clinical signs and improved weight gain compared to control groups .

- Rabbits : Another study assessed the drug's efficacy against naturally infected rabbits suffering from coccidiosis. The results indicated that this compound not only reduced oocyst counts but also improved overall health indicators such as fecal scores and lesion scores, comparable to uninfected control groups .

- Residue Studies : Research on this compound residues in turkey tissues highlighted its long half-life and significant retention in edible tissues even after treatment cessation, raising concerns about food safety and regulatory compliance .

This compound acts by inhibiting bacterial folic acid synthesis through competitive antagonism of para-aminobenzoic acid (PABA), which is essential for nucleic acid synthesis in bacteria and protozoa. This mechanism underlies its effectiveness against coccidia and other pathogens.

Propiedades

IUPAC Name |

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDANWVKBBCWCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937296 | |

| Record name | 4-Amino-N-(5-chloropyrazin-2(1H)-ylidene)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-91-9 | |

| Record name | Sulfachlorpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1672-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfachlorpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(5-chloropyrazin-2(1H)-ylidene)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFACHLORPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96R84UZ2XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.